Dcvc-13C3,15N

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Addressing the critical issue of inaccurate quantitation in complex matrices, DCVC-13C3,15N serves as a superior SIL-IS for LC-MS/MS, overcoming deuterium-related retention time shifts. It ensures reliable compensation for matrix variability, enabling precise pharmacokinetic and biomonitoring data. - Guarantees coelution with target analyte DCVC, eliminating ion suppression variance. - Provides high chemical purity (≥98%) for robust, large-scale epidemiological studies. - Shipped at ambient temperature; stable for global procurement and long-term storage at -20°C.

Molecular Formula C5H7Cl2NO2S
Molecular Weight 220.06 g/mol
Cat. No. B12368614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcvc-13C3,15N
Molecular FormulaC5H7Cl2NO2S
Molecular Weight220.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=CCl)Cl
InChIInChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1
InChIKeyPJIHCWJOTSJIPQ-GJBYCOGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCVC-13C3,15N Stable Isotope Internal Standard


DCVC-13C3,15N (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a stable isotope-labeled analog of DCVC, a bioactive and nephrotoxic metabolite of trichloroethylene (TCE) . The compound incorporates three carbon-13 and one nitrogen-15 atoms, resulting in a molecular weight of 220.06 g/mol , compared to 216.08 g/mol for unlabeled DCVC . This deliberate mass shift makes it ideally suited as an internal standard for accurate quantification of DCVC in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DCVC-13C3,15N vs. Unlabeled and Deuterated Standards


Substituting DCVC-13C3,15N with unlabeled DCVC or deuterium-labeled DCVC introduces critical analytical deficiencies. Unlabeled DCVC cannot be distinguished from the endogenous analyte, precluding its use as an internal standard [1]. Deuterium-labeled internal standards, while commonly employed, frequently exhibit significant isotopic effects that cause chromatographic retention time shifts relative to the target analyte [2]. This non-coelution compromises their ability to effectively compensate for matrix effects, leading to inaccurate quantitation and potential negative bias in complex biological samples [2]. In contrast, 13C and 15N labeling preserves near-identical physicochemical properties and ensures coelution, establishing DCVC-13C3,15N as a superior and more reliable choice for precise quantitative analysis.

DCVC-13C3,15N Performance Evidence


Mass Differentiation for MS Quantification

DCVC-13C3,15N exhibits a distinct molecular weight of 220.06 g/mol due to the incorporation of three 13C and one 15N atoms . This represents a quantifiable mass shift of +3.98 Da relative to unlabeled DCVC (MW 216.08 g/mol) . This mass difference ensures complete separation of the internal standard signal from the endogenous analyte in mass spectrometry, a fundamental requirement for accurate isotope dilution quantification [1].

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Coelution and Matrix Effect vs. Deuterated Standards

A systematic comparison study presented at MSACL 2023 demonstrated that 13C/15N-labeled internal standards (ISs) coelute with their corresponding unlabeled analytes, thereby experiencing equivalent matrix effects and providing accurate quantitation [1]. In contrast, 2H-labeled (deuterated) ISs exhibited significant isotopic effects leading to different retention times, resulting in a negative bias for 2-methylhippuric acid (2MHA) in urine matrices [1]. This class-level evidence directly supports the selection of 13C/15N-labeled DCVC over any potential deuterated DCVC analog for reliable LC-MS/MS assays.

Matrix Effects Chromatographic Coelution LC-ESI-MS/MS

Isotopic Stability vs. Deuterium Exchange

13C and 15N isotopes are incorporated into the stable carbon-nitrogen skeleton of the molecule . This backbone labeling confers superior stability compared to deuterium (2H) labels, which are often placed on exchangeable positions and can undergo hydrogen-deuterium back-exchange with protic solvents (e.g., water, methanol) during sample preparation or chromatography [1]. This exchange can alter the effective mass difference and lead to signal drift or inaccurate quantitation over time [1].

Isotope Exchange Stable Isotope Stability LC-MS Sample Preparation

High Purity for Reliable Quantification

DCVC-13C3,15N is commercially available with a guaranteed minimum chemical purity of ≥98% . This high purity minimizes the presence of unlabeled or partially labeled impurities that could otherwise interfere with the analyte signal, compromise the accuracy of isotope dilution calculations, or increase the limit of detection (LOD) [1].

Chemical Purity Internal Standard Quality LC-MS

DCVC-13C3,15N Application Scenarios


DCVC Quantification in PK/TK Studies

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of TCE require precise measurement of its nephrotoxic metabolite, DCVC, in plasma, serum, or urine. DCVC-13C3,15N serves as the ideal isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays, enabling accurate compensation for sample-to-sample matrix variability and extraction efficiency . Its proven coelution characteristics, inferred from comparative studies of 13C/15N-IS, ensure that the internal standard experiences the same ionization conditions as the analyte, leading to highly accurate and reproducible pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) [1].

Biomonitoring for Exposure Assessment

In studies designed to assess human exposure to TCE through biomonitoring of urinary or blood DCVC levels, analytical accuracy is paramount for establishing safe exposure limits. The use of DCVC-13C3,15N as an internal standard is critical for achieving the low limits of quantitation (LOQ) required to detect trace levels of this biomarker . The superior isotopic stability of the 13C and 15N labels prevents deuterium exchange that could compromise long-term sample stability or batch-to-batch consistency, making it a more reliable choice for large-scale, multi-site epidemiological studies [2].

Mechanistic Toxicology and Biomarker Discovery

Scientists elucidating the molecular mechanisms of TCE-induced nephrotoxicity or neurotoxicity often quantify DCVC alongside other GSH-related metabolites (e.g., DCVG, NAcDCVC) in cell cultures or tissue homogenates [3]. Employing DCVC-13C3,15N as an internal standard in multiplexed LC-MS/MS methods [4] provides the necessary analytical fidelity to discern subtle, treatment-related changes in DCVC concentrations. The high chemical purity (≥98%) of the labeled standard minimizes the risk of cross-interference, ensuring that the observed biological effects can be confidently linked to changes in metabolite levels .

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